molecular formula C7H5N3O2 B056474 Benzotriazole-5-carboxylic acid CAS No. 23814-12-2

Benzotriazole-5-carboxylic acid

Cat. No.: B056474
CAS No.: 23814-12-2
M. Wt: 163.13 g/mol
InChI Key: GUOVBFFLXKJFEE-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-carboxylic acid is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a carboxylic acid group attached to the benzotriazole ring, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Benzotriazole-5-carboxylic acid, also known as 1H-Benzotriazole-5-carboxylic acid or 1H-Benzo[d][1,2,3]triazole-5-carboxylic acid, is a versatile compound with a wide range of applications. It has been used as a bifunctional ligand in the synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . The primary targets of this compound are therefore metal ions, specifically copper ions, in these assemblies.

Mode of Action

The compound acts as a bifunctional ligand, meaning it can bind to two different sites on the target molecule. This allows it to facilitate the formation of complex structures, such as coordination assemblies . The exact nature of these interactions and the resulting changes depend on the specific conditions of the reaction, including the presence of other ligands and the solvent used.

Biochemical Pathways

These polymers have a variety of potential applications, including use as catalysts in the oxygen evolution reaction .

Result of Action

The primary result of the action of this compound is the formation of coordination assemblies with metal ions . These assemblies have a variety of potential applications, including use as catalysts in the oxygen evolution reaction . The compound’s ability to act as a bifunctional ligand allows it to facilitate the formation of these complex structures.

Action Environment

The action of this compound is highly dependent on the environment in which it is used. Factors such as the solvent used, the presence of other reactants, and the specific conditions of the reaction can all influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of coordination polymers

Cellular Effects

Given its use in coordination polymer synthesis, it may interact with cellular components and influence cell function .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of Benzotriazole-5-carboxylic acid on cellular function in in vitro or in vivo studies have not been extensively studied. It has been used in the synthesis of coordination polymers, suggesting it has some level of stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzotriazole with carboxylic acid derivatives under specific conditions. For instance, the reaction of benzotriazole with carboxytriazole in the presence of 4-dimethylaminopyridine and dimethylformamide, followed by the addition of tert-butyl methyl ether, yields 1H-Benzotriazole-5-carboxylic acid .

Industrial Production Methods: Industrial production of 1H-Benzotriazole-5-carboxylic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This functional group also contributes to its diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVBFFLXKJFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881049
Record name 1H-Benzotriazole-5-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23814-12-2, 60932-58-3
Record name 1H-Benzotriazole-5-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023814122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060932583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
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Record name 1H-Benzotriazole-5-carboxylic acid
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Record name 1H-benzotriazolecarboxylic acid
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Record name 1H-Benzotriazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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